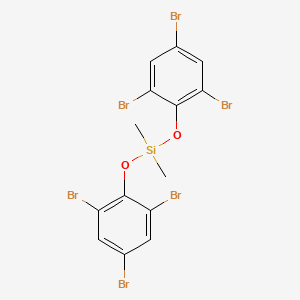
Dimethylbis(2,4,6-tribromophenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2,4,6-tribromophenoxy)silane is a chemical compound with the molecular formula C14H10Br6O2Si. It consists of 10 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, and 6 bromine atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Dimethylbis(2,4,6-tribromophenoxy)silane typically involves the reaction of 2,4,6-tribromophenol with dimethyldichlorosilane. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Chemical Reactions Analysis
Dimethylbis(2,4,6-tribromophenoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenolic compounds.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of less brominated or non-brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Dimethylbis(2,4,6-tribromophenoxy)silane has several scientific research applications:
Chemistry: It is used as a flame retardant due to its bromine content, which helps in reducing flammability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of various industrial materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethylbis(2,4,6-tribromophenoxy)silane involves its interaction with molecular targets such as proteins and enzymes. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Dimethylbis(2,4,6-tribromophenoxy)silane is unique due to its specific combination of bromine atoms and silane structure. Similar compounds include:
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Another brominated flame retardant with similar applications.
Decabromodiphenyl ethane (DBDPE): A widely used flame retardant with a different chemical structure.
Hexabromobenzene (HBBz): A brominated compound used in various industrial applications.
These compounds share similar properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
93675-59-3 |
|---|---|
Molecular Formula |
C14H10Br6O2Si |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
dimethyl-bis(2,4,6-tribromophenoxy)silane |
InChI |
InChI=1S/C14H10Br6O2Si/c1-23(2,21-13-9(17)3-7(15)4-10(13)18)22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H3 |
InChI Key |
XKHAPMNQVYQIKG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















